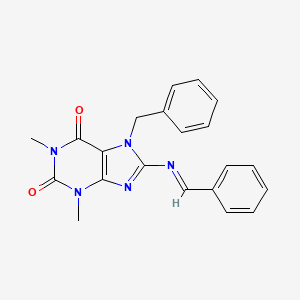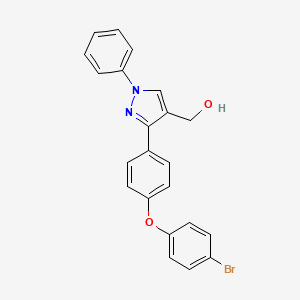
Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate, AldrichCPR is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the methoxyphenyl group and the ethyl ester functionality further enhances its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzoyl chloride with ethyl glycinate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.
化学反应分析
Types of Reactions
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate.
Reduction: Formation of ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Methyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
5-(3-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid:
The presence of the methoxy group and the ethyl ester functionality in Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate makes it unique and potentially more versatile in various applications.
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 |
InChI 键 |
JBBPWAYMBOIZNA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)


![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)





![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)

